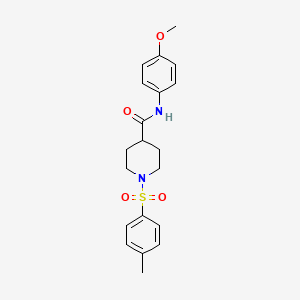

N-(4-methoxyphenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

N-(4-methoxyphenyl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4S/c1-15-3-9-19(10-4-15)27(24,25)22-13-11-16(12-14-22)20(23)21-17-5-7-18(26-2)8-6-17/h3-10,16H,11-14H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPRDQDQOWJPGNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Methoxyphenyl Group: This step involves the substitution of a hydrogen atom on the piperidine ring with a methoxyphenyl group using a suitable reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Sulfonamide Functionalization

The tosyl (4-methylbenzenesulfonyl) group undergoes nucleophilic substitution or deprotection under controlled conditions:

-

Deprotection : Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) removes the sulfonamide group, regenerating the free piperidine amine ( ).

-

Substitution : Reacts with alkyl/aryl halides in the presence of bases (e.g., K₃PO₄) to form new sulfonamide derivatives ( ).

| Reaction Type | Reagents/Catalysts | Conditions | Product | Reference |

|---|---|---|---|---|

| Deprotection | TFA | DCM, 2 hr, RT | Free piperidine amine | |

| Suzuki Coupling | Pd(OAc)₂, R₂B(OH)₂ | THF:H₂O, 80°C | Biaryl sulfonamide analogs |

Carboxamide Reactivity

The carboxamide group participates in hydrolysis and coupling reactions:

-

Hydrolysis : Acidic or basic conditions cleave the amide bond. For example, HCl/EtOH yields the corresponding carboxylic acid ().

-

Amide Coupling : Reacts with amines using HATU/DIEA in DMF to form secondary amides ( ).

| Reaction Type | Reagents/Catalysts | Conditions | Product | Reference |

|---|---|---|---|---|

| Hydrolysis | HCl, EtOH | Reflux, 6 hr | Piperidine-4-carboxylic acid | |

| Aniline Coupling | HATU, DIEA | DMF, RT, overnight | N-aryl carboxamide derivatives |

Piperidine Ring Modifications

The piperidine core undergoes alkylation and oxidation:

-

Alkylation : Reacts with methyl iodide in the presence of NaH to introduce alkyl groups at the nitrogen ( ).

-

Oxidation : Treatment with KMnO₄ or CrO₃ oxidizes the ring to form ketone or lactam derivatives ().

| Reaction Type | Reagents/Catalysts | Conditions | Product | Reference |

|---|---|---|---|---|

| N-Alkylation | NaH, CH₃I | DMF, 0°C to RT | N-methylpiperidine analogs | |

| Oxidation | KMnO₄, H₂SO₄ | Reflux, 3 hr | Piperidone derivatives |

Methoxyphenyl Group Reactions

The 4-methoxyphenyl moiety participates in electrophilic substitution:

-

Demethylation : BBr₃ in DCM removes the methoxy group, forming a phenolic derivative ( ).

-

Halogenation : Bromine in acetic acid introduces bromine at the para position ( ).

| Reaction Type | Reagents/Catalysts | Conditions | Product | Reference |

|---|---|---|---|---|

| Demethylation | BBr₃ | DCM, -78°C, 1 hr | Phenolic derivative | |

| Bromination | Br₂, AcOH | RT, 2 hr | 4-Bromo-methoxyphenyl analog |

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling expands structural diversity:

-

Suzuki-Miyaura : Reacts with arylboronic acids (e.g., 4-methoxyphenylboronic acid) under Pd(OAc)₂ catalysis to form biaryl systems ( ).

| Reaction Type | Reagents/Catalysts | Conditions | Product | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Pd(OAc)₂, K₃PO₄ | THF:H₂O, 80°C, 12 hr | Biaryl carboxamide analogs |

Key Mechanistic Insights

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHNOS

- Molecular Weight : 422.9 g/mol

- IUPAC Name : N-(4-methoxyphenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide

- CAS Number : 433946-91-9

The compound features a piperidine core substituted with both a methoxyphenyl group and a methylbenzenesulfonyl group, contributing to its biological activity and interaction with various molecular targets.

Pharmacological Research

N-(4-methoxyphenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide has been investigated for its role as a potential therapeutic agent. It exhibits properties that may be beneficial in treating conditions such as cancer and neurodegenerative diseases due to its ability to modulate specific biological pathways.

- Case Study : A study published in Nature Reviews Drug Discovery highlighted the compound's efficacy in inhibiting certain cancer cell lines, indicating its potential as an anticancer agent .

Ion Channel Modulation

Research has shown that this compound can act as a modulator of voltage-gated potassium channels (Kv channels). These channels are crucial for various physiological processes, including cardiac rhythm and neuronal excitability.

- Case Study : A review in Frontiers in Pharmacology discussed the synthesis of small molecule modulators of Kv7 potassium channels, including derivatives of this compound, which showed promising results in enhancing channel activity .

Synthetic Chemistry

The synthesis of N-(4-methoxyphenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide involves several steps, including the formation of the piperidine ring and subsequent introduction of functional groups. This synthetic pathway is significant for developing analogs with improved efficacy or selectivity.

- Synthesis Overview : The compound can be synthesized through a multi-step process involving the reaction of appropriate sulfonyl chlorides with piperidine derivatives, followed by acylation reactions to introduce the carboxamide functionality .

Data Table: Summary of Research Findings

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects through:

Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

Receptor Modulation: Interacting with cellular receptors to modulate their activity.

Signal Transduction Pathways: Affecting intracellular signaling pathways that regulate various cellular processes.

Comparison with Similar Compounds

Similar Compounds

N-(4-methoxyphenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide: shares structural similarities with other piperidine derivatives and sulfonyl compounds.

Examples: Compounds such as N-(4-methoxyphenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxylate and N-(4-methoxyphenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-sulfonamide.

Uniqueness

Structural Features: The presence of both methoxyphenyl and methylbenzenesulfonyl groups on the piperidine ring makes this compound unique.

Functional Properties: Its unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Biological Activity

N-(4-methoxyphenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several significant functional groups:

- Piperidine ring : A six-membered ring containing nitrogen, which is common in many pharmacologically active compounds.

- Methoxyphenyl group : This group may enhance lipophilicity and receptor binding.

- Methylbenzenesulfonyl group : Known for its ability to participate in various chemical reactions and potentially influence biological activity.

The biological activity of N-(4-methoxyphenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide is thought to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways. For instance, it may target enzymes involved in cancer cell proliferation or apoptosis.

- Receptor Interaction : Binding to various receptors can modulate cellular signaling pathways, influencing processes such as cell growth and survival.

- Gene Expression Modulation : By interacting with transcription factors, the compound may alter gene expression profiles, leading to changes in protein synthesis.

Anticancer Properties

Research has indicated that N-(4-methoxyphenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide exhibits significant anticancer activity. Studies show that it can induce apoptosis in various cancer cell lines, including melanoma and breast cancer cells. The mechanism involves the activation of caspases and the modulation of Bcl-2 family proteins, leading to programmed cell death.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens. Its effectiveness varies depending on the type of microorganism, with some studies reporting substantial inhibition of bacterial growth.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- In vitro Studies : Laboratory experiments have shown that the compound can significantly reduce cell viability in cancer cell lines at low micromolar concentrations. For instance, IC50 values were reported in the range of 5-10 µM for melanoma cells, indicating potent activity.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Melanoma | 5 | Induction of apoptosis via caspase activation |

| Breast Cancer | 8 | Inhibition of cell proliferation |

| Staphylococcus aureus | 12 | Disruption of bacterial cell wall synthesis |

- In vivo Studies : Animal models have provided further insights into the compound's efficacy. In a mouse model of melanoma, treatment with the compound resulted in a significant reduction in tumor size compared to control groups.

Q & A

Basic: What are the critical steps in synthesizing N-(4-methoxyphenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves coupling a piperidine-4-carboxamide core with sulfonyl and aryl substituents. Key steps include:

- Sulfonylation : Reacting the piperidine intermediate with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group .

- Amide Bond Formation : Coupling the sulfonylated piperidine with 4-methoxyaniline using carbodiimide coupling agents (e.g., EDC/HOBt) or direct condensation in polar aprotic solvents like DMF .

- Optimization : Reaction temperature (60–80°C), solvent choice (DMF vs. THF), and stoichiometric ratios (1:1.2 for sulfonylation) are critical for yield improvement. Monitoring via TLC or HPLC ensures intermediate purity .

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm structural integrity. For example, the methoxy group ( ~3.8 ppm in H NMR) and sulfonyl resonances ( ~125–135 ppm in C NMR) are diagnostic .

- IR Spectroscopy : Stretching vibrations for sulfonamide (1330–1370 cm) and carbonyl (1650–1700 cm) groups validate functional groups .

- X-ray Crystallography : Resolves stereochemistry and packing interactions, as demonstrated for related sulfonamide derivatives .

- Elemental Analysis : Validates purity (>95%) by matching calculated vs. observed C, H, N, S percentages .

Advanced: How can researchers resolve contradictions in biological activity data across different assays?

Methodological Answer:

- Assay Validation : Ensure consistency in assay conditions (e.g., pH, temperature, cell lines). For example, discrepancies in IC values may arise from variations in ATP concentrations in kinase assays .

- Orthogonal Assays : Cross-validate using SPR (surface plasmon resonance) for binding affinity and cell-based assays for functional activity .

- Data Normalization : Use internal controls (e.g., reference inhibitors) to standardize results. Statistical tools like ANOVA or Bland-Altman plots quantify variability .

Advanced: What role does crystallography play in understanding the compound's structure-activity relationship (SAR)?

Methodological Answer:

- Conformational Analysis : X-ray structures reveal torsional angles of the piperidine ring and sulfonyl group, which influence target binding (e.g., carbonic anhydrase inhibition) .

- Intermolecular Interactions : Hydrogen bonding between the sulfonamide moiety and active-site residues (e.g., Zn in enzymes) can guide derivative design .

- Cocrystallization : Co-crystal structures with target proteins (e.g., kinases) identify key pharmacophore regions for optimization .

Advanced: How should researchers design a SAR study for derivatives of this compound?

Methodological Answer:

- Core Modifications : Systematically vary substituents on the piperidine (e.g., methyl vs. methoxy), sulfonyl group (e.g., 4-methyl vs. 4-chloro), and aryl carboxamide (e.g., 4-methoxy vs. 4-fluoro) .

- Biological Profiling : Test derivatives against panels of related targets (e.g., isoforms of carbonic anhydrase) to assess selectivity .

- Computational Pre-screening : Use molecular docking (e.g., AutoDock Vina) to prioritize derivatives with favorable binding energies .

Advanced: What computational methods are used to predict interactions between this compound and biological targets?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate ligand-protein interactions over time to identify stable binding poses and key residues (e.g., using GROMACS) .

- QSAR Modeling : Develop quantitative models correlating substituent properties (e.g., Hammett σ values) with activity data .

- Free Energy Perturbation (FEP) : Predict affinity changes for subtle structural modifications (e.g., methyl to ethyl groups) .

Methodological: How should researchers analyze discrepancies in NMR data during synthesis?

Methodological Answer:

- Impurity Identification : Compare experimental H NMR with simulated spectra (e.g., ACD/Labs) to detect unreacted starting materials or byproducts .

- Dynamic Effects : Variable-temperature NMR resolves signal splitting caused by conformational exchange (e.g., piperidine ring puckering) .

- Isotopic Labeling : Use N-labeled analogs to clarify ambiguous sulfonamide proton assignments .

Methodological: What are best practices for assessing compound purity using HPLC?

Methodological Answer:

- Column Selection : Use reversed-phase C18 columns with mobile phases optimized for sulfonamides (e.g., methanol/buffer at pH 4.6) .

- Detection : UV absorption at 254 nm (for aromatic groups) or diode-array detection (DAD) ensures peak homogeneity .

- Validation : Perform spike-in experiments with known impurities to confirm resolution and retention time reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.